N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the oxadiazole ring and the methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide typically involves the reaction of 4-methoxybenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This is followed by the reaction with 2-methylbenzoyl chloride to introduce the benzamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and reaction time is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes such as succinate dehydrogenase, inhibiting their activity and affecting cellular respiration.
Pathways Involved: The compound can induce the production of reactive oxygen species (ROS) and affect lipid metabolism, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
- Thiazole clubbed 1,3,4-oxadiazole derivatives
Uniqueness
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the methoxyphenyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-4-6-15(12)18(22)19-11-16-20-17(21-24-16)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEVUSRMJSKGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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